molecular formula C6H12O2 B1336409 1-Hydroxy-3,3-dimethylbutan-2-one CAS No. 38895-88-4

1-Hydroxy-3,3-dimethylbutan-2-one

Cat. No. B1336409
CAS RN: 38895-88-4
M. Wt: 116.16 g/mol
InChI Key: FFNOWYSCJOKVCL-UHFFFAOYSA-N
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Description

The compound 1-Hydroxy-3,3-dimethylbutan-2-one, while not directly studied in the provided papers, is related to the compounds that have been investigated. The papers focus on the synthesis, molecular structure, and chemical properties of similar molecules, which can provide insights into the behavior of 1-Hydroxy-3,3-dimethylbutan-2-one.

Synthesis Analysis

The synthesis of related compounds involves various methods such as photoirradiation and cyanohydrin synthesis. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized using photoirradiation by direct sunlight, which indicates a potential for using light-induced reactions for synthesizing similar compounds . Additionally, the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone via cyanohydrin synthesis suggests a pathway that could be relevant for the synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Hydroxy-3,3-dimethylbutan-2-one has been determined using techniques like single crystal X-ray analysis. The analysis reveals details such as the planarity of rings and the stabilization of molecules by hydrogen bonds . These studies provide a foundation for understanding the molecular structure of 1-Hydroxy-3,3-dimethylbutan-2-one, which may also exhibit interesting structural features and stabilization mechanisms.

Chemical Reactions Analysis

The chemical reactions of compounds with structural similarities to 1-Hydroxy-3,3-dimethylbutan-2-one involve interactions such as hydrogen bonding and π-π interactions . Additionally, reactions with ortho-naphthoquinones and dimethylbutadiene show the potential for addition reactions to different functional groups, which could be relevant for understanding the reactivity of 1-Hydroxy-3,3-dimethylbutan-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through computational studies and crystal structure analysis. For example, the electronic and optical properties of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione were investigated using DFT calculations, revealing its strong electrophilic nature . The crystal packing is influenced by hydrogen bonding and van der Waals interactions, which are likely to be important for 1-Hydroxy-3,3-dimethylbutan-2-one as well .

Scientific Research Applications

Dynamics in Glass Forming Alcohols

Research has explored the dynamics of glass forming monohydroxy alcohols, including 2,2-dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol. This study utilized field cycling 1H NMR relaxometry to analyze the internal motions and overall molecular reorientations in these substances (Carignani et al., 2018).

Dynamics in Plastic Crystalline Phases

Another study focused on the dynamics of isomeric alcohols, including 2,2-dimethylbutan-1-ol and 3,3-dimethylbutan-1-ol, in their liquid and plastic crystalline phases. Fast field cycling 1H NMR relaxometry was employed to obtain quantitative information on molecular self-diffusion and reorientations (Carignani et al., 2018).

Homogeneous Catalytic Hydroformylation

In the field of catalysis, the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene using Rh4(CO)12 as a catalyst was studied. Spectroscopic system identification techniques were employed to understand the catalytic process and the species involved (Li, Widjaja, & Garland, 2003).

Photochemical Reactions

Research into the photochemical Paternò-Büchi reaction between certain alcohol derivatives and aromatic carbonyl compounds, such as 2-(2-furyl)-3,3-dimethylbutan-2-ol, has been conducted to understand the nature of the hydroxy directing effect (D’Auria, Emanuele, & Racioppi, 2004).

Quantum-Chemical Research

A quantum-chemical investigation was performed on the reaction mechanism of dehydration of 2,3-dimethylbutan-2,3-diol, providing insights into the reaction stages and energy profiles (Kovalskyi, Kostiv, Marshalok, & Vytrykush, 2013).

Syn

thesis and Reaction StudiesResearch has also been conducted on the reaction of arylpropargyl aldehydes with 2,3-dihydroxylamino-2,3-dimethylbutane, leading to the formation of certain compounds in high yields. This highlights new possibilities for the preparation of these compounds, showcasing the versatility of dimethylbutanols in synthetic chemistry (Tretyakov et al., 2000).

Protonic Site Accessibility Studies

The accessibility of protonic sites in H-mordenites was studied using IR spectroscopy and the interaction with various probes, including 2,2-dimethylbutane. This research contributes to understanding the interaction dynamics in catalytic processes (Bevilacqua et al., 2002).

Kinetics and Mechanism Studies

The kinetics and mechanism of hydroxyl radical-mediated degradation of dimethyl phthalate in aqueous solution were studied, providing valuable insights into the transformation and fate of organic pollutants in water environments (An et al., 2014).

Antioxidant Activity Research

Research into the synthesis, physicochemical properties, and antioxidant activity of deferiprone-cyclodextrin conjugates and their iron(III) complexes has been conducted. This work contributes to the understanding of reactive oxygen species and their mitigation (Puglisi et al., 2012).

Studies on Non-Heme Iron Monooxygenase Models

The reactive species of a functional non-heme iron monooxygenase model were unraveled using low-temperature stopped-flow electronic spectroscopy, contributing to the understanding of catalytically active species in biological and synthetic systems (Rowe, Rybak-Akimova, & Caradonna, 2007).

Safety And Hazards

1-Hydroxy-3,3-dimethylbutan-2-one is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

properties

IUPAC Name

1-hydroxy-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNOWYSCJOKVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433300
Record name 1-hydroxy-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3,3-dimethylbutan-2-one

CAS RN

38895-88-4
Record name 1-hydroxy-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-3,3-dimethylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Pettinari, F Marchetti, R Pettinari, V Vertlib… - Inorganica chimica …, 2003 - Elsevier
By interaction of Ba or Sr metals with 2,2,6,6-tetramethylheptane-3,5-dione (Hthd) and pyrazole (Hpz) or 3,5-dimethylpyrazole (Hpz*), the volatile compounds [M(thd) 2 (L) n ] m (1–4) (1: …
Number of citations: 21 www.sciencedirect.com
W Yan, J Shou, W Qin, J Mo, H Huang - Advanced Synthesis & … - Wiley Online Library
Chemoselective cyclizations of 1,3‐dicarbonyl compounds with hydroxyketones for the selective formation of two 2,3,5‐trisubstituted furans have been reported. While TsOH‐mediated …
Number of citations: 0 onlinelibrary.wiley.com
R Knorr, G Böhrer, B Schubert… - Chemistry–A European …, 2012 - Wiley Online Library
Short‐lived pivaloylmetals, (H 3 C) 3 C‐COM, were established as the reactive intermediates arising through thermal heterolytic expulsion of O=CtBu 2 from the overcrowded metal …
MJ Starr - 2015 - rave.ohiolink.edu
Reactive oxygen species can cause damage to proteins, lipids, and nucleic acids through the generation of free radicals. Oxidative damage in DNA has been studied quite extensively, …
Number of citations: 2 rave.ohiolink.edu
I Sappy - 2019 - rave.ohiolink.edu
Pseudouridine (Ψ), the 5-ribosyl isomer of uridine (U) is the most abundant nucleic acid modification found in all domains of life and all types of RNA. Studies have shown that, urinary …
Number of citations: 2 rave.ohiolink.edu
SA Alqarni - 2017 - rave.ohiolink.edu
Pseudouridine (¿) is the most abundant modified nucleosides in RNA and the only naturally occurring C-nucleoside. It is enzymatically generated in RNA and has variable functions that …
Number of citations: 2 rave.ohiolink.edu
G Crank, HR Khan - Australian journal of chemistry, 1985 - CSIRO Publishing
4-Substituted oxazol-2-amines react with isothiocyanates to give products having a thioamide function at C5. The reaction is considered to be an electrophilic process in competition …
Number of citations: 34 www.publish.csiro.au

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